molecular formula C25H29N5O2 B2980533 N-(2-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1031992-93-4

N-(2-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2980533
CAS No.: 1031992-93-4
M. Wt: 431.54
InChI Key: HTADNEJBMODNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a chemical compound with the CAS Registry Number 1031992-93-4. It has a molecular formula of C₂₅H₂₉N₅O₂ and a molecular weight of 431.53 g/mol . This compound belongs to a class of N-phenylacetamide derivatives, which are of significant interest in medicinal chemistry research, particularly in the investigation of new pharmacotherapeutic agents. Structural analogs of this compound, which feature the acetamide and phenylpiperazine pharmacophores, have been explored in preclinical studies for their potential anticonvulsant properties . These studies utilize animal models such as the maximal electroshock (MES) test, which is a standard model for identifying compounds that may prevent the spread of seizure activity . The presence of the phenylpiperazine moiety is a common feature in molecules designed to interact with the central nervous system. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers can procure this compound from certified suppliers, with various quantities available to suit experimental needs .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c1-3-20-9-7-8-12-22(20)27-23(31)18-32-24-17-19(2)26-25(28-24)30-15-13-29(14-16-30)21-10-5-4-6-11-21/h4-12,17H,3,13-16,18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTADNEJBMODNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a complex structure, including an acetamide moiety, a pyrimidine ring, and a piperazine derivative, which contribute to its diverse biological properties.

Anticonvulsant Activity

Research has indicated that derivatives of the piperazine class, including compounds similar to this compound, exhibit anticonvulsant properties. A study evaluated various piperazine derivatives for their efficacy against seizures in animal models, specifically using the maximal electroshock (MES) test and the pentylenetetrazole model. The findings suggested that certain modifications in the chemical structure could enhance anticonvulsant activity, particularly through interactions with neuronal voltage-sensitive sodium channels .

Antitumor Activity

The compound's potential antitumor activity was also investigated. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Inhibition of Acetylcholinesterase

Piperazine derivatives have shown promise as inhibitors of human acetylcholinesterase, an enzyme critical for neurotransmitter regulation. Virtual screening studies have indicated that these compounds can bind effectively to both peripheral and catalytic sites on the enzyme, suggesting potential applications in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureModel/Method UsedObserved Effect
AnticonvulsantPiperazine derivatives similar to target compoundMES test in miceSignificant seizure protection
AntitumorRelated pyrimidine derivativesMCF-7 cell line assaysInduction of apoptosis
Acetylcholinesterase InhibitionPiperazine derivativesMolecular docking simulationsBinding at catalytic sites

Detailed Research Findings

  • Anticonvulsant Screening : A study involving the synthesis of new N-phenylacetamide derivatives demonstrated that modifications in the piperazine moiety significantly influenced anticonvulsant efficacy. Certain compounds showed protective effects in MES tests at doses as low as 100 mg/kg, indicating their potential as therapeutic agents for epilepsy .
  • Antitumor Mechanisms : Investigations into the cytotoxic effects of pyrimidine-based compounds revealed that they could inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction. The structure–activity relationship (SAR) studies highlighted specific functional groups that enhanced biological activity against cancer cells .
  • Neuropharmacological Implications : The ability of piperazine derivatives to inhibit acetylcholinesterase suggests potential applications in treating conditions like Alzheimer's disease. The binding affinity and selectivity observed in computational studies provide a basis for future drug development targeting cholinergic pathways .

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural differences and molecular properties of closely related compounds:

Compound Name Phenyl Substituent Pyrimidine Substituent Molecular Formula Molecular Weight (g/mol) Notable Features
N-(2-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide (Target) 2-ethylphenyl 4-phenylpiperazin-1-yl C25H29N5O2* 451.5* High lipophilicity due to ethyl and phenylpiperazine groups; potential CNS activity .
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide () 2-fluorophenyl 4-methylpiperidin-1-yl C19H23FN4O2 366.4 Fluorine enhances electronegativity; methylpiperidine may improve metabolic stability .
N-(2-(trifluoromethyl)phenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide () 2-(trifluoromethyl)phenyl piperidin-1-yl C20H20F3N4O2 420.4 Trifluoromethyl group increases hydrophobicity and bioavailability .
N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-4-yl]oxy}acetamide () 5-fluoro-2-methylphenyl 1,2,3,4-tetrahydroisoquinolin-2-yl C23H23FN4O2 410.5 Tetrahydroisoquinoline moiety may enhance binding to aromatic receptors .
N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide () 3-chloro-2-methylphenyl 4-phenylpiperazin-1-yl C24H26ClN5O2 451.9 Chlorine substitution improves halogen bonding; similar piperazine core as the target compound .

*Estimated molecular formula and weight based on structural analysis.

Physicochemical and Functional Insights

The 4-phenylpiperazinyl group (shared with ) is associated with affinity for serotonin and dopamine receptors, suggesting CNS applications .

Electronic Effects :

  • Fluorine () and trifluoromethyl () groups introduce electronegativity, which may influence binding interactions with polar residues in biological targets .
  • Chlorine in enhances halogen bonding, a critical feature in drug-receptor interactions .

Synthetic Accessibility :

  • Piperidine and piperazine derivatives () are synthetically accessible via nucleophilic substitution or Buchwald-Hartwig amination, as evidenced by PROTAC synthesis methods (e.g., ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.